
3-ブロモ-4-(トリフルオロメチル)チオフェン
説明
“3-Bromo-4-(trifluoromethyl)thiophene” is an organosulfur compound with the molecular formula C5H2BrF3S . It contains a thiophene ring, which is a heterocyclic aromatic ring composed of four carbon atoms and a sulfur atom.
Molecular Structure Analysis
The molecular weight of “3-Bromo-4-(trifluoromethyl)thiophene” is 231.04 . The InChI code is 1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H .Physical And Chemical Properties Analysis
“3-Bromo-4-(trifluoromethyl)thiophene” is a liquid at room temperature .科学的研究の応用
パラジウム触媒によるアリール化
3-ブロモ-4-(トリフルオロメチル)チオフェン: は、パラジウム触媒による直接アリール化に使用されます。このプロセスにより、医薬品開発に不可欠なヘテロアリーレンの効率的な合成が可能になります。 たとえば、この化合物は、パラジウム触媒を使用してアリール化されたヘテロアリーレンを高収率で得るために使用されてきました .
電気化学センシング
この化合物は、電気化学センシングのための電極表面の改質において重要な役割を果たします。 3-ブロモ-4-(トリフルオロメチル)チオフェンの誘導体は、電極上に高分子層を形成するために使用されており、合成興奮剤の検出に対する感度と選択性を向上させています .
有機半導体合成
3-ブロモ-4-(トリフルオロメチル)チオフェンを含むチオフェン誘導体は、有機半導体の進歩に不可欠です。 それらは、有機薄膜トランジスタ(OFET)と有機発光ダイオード(OLED)の製造に使用され、柔軟で軽量な電子デバイスの開発に貢献しています .
腐食防止
工業化学では、チオフェン誘導体は腐食防止剤として役立ちます。 3-ブロモ-4-(トリフルオロメチル)チオフェンの特定の構造は、さまざまな環境で腐食を防ぐ分子を作成するために調整でき、材料とインフラストラクチャを保護します .
医薬品化学
この化合物は、複雑な分子の合成において医薬品化学において貴重なものです。 これは、薬物分子にトリフルオロメチル基を導入するために使用でき、これらの薬物の生物学的活性と代謝安定性を大幅に変える可能性があります .
材料科学への応用
3-ブロモ-4-(トリフルオロメチル)チオフェン: は、材料科学、特に特定の電子特性を持つ新規材料の作成にも使用されます。 ポリマーやその他の材料への組み込みにより、新しい機能と用途の開発につながる可能性があります .
Safety and Hazards
作用機序
Target of Action
3-Bromo-4-(trifluoromethyl)thiophene is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as 3-Bromo-4-(trifluoromethyl)thiophene, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, allowing for the formation of carbon–carbon bonds . The reaction is particularly useful due to its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Pharmacokinetics
The compound’s boiling point is predicted to be 1677±350 °C, and its density is predicted to be 1796±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 3-Bromo-4-(trifluoromethyl)thiophene in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Bromo-4-(trifluoromethyl)thiophene can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups . Additionally, the reaction conditions are generally mild, which can enhance the stability and efficacy of the compound .
特性
IUPAC Name |
3-bromo-4-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-4-2-10-1-3(4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYOSFXRFQKHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)
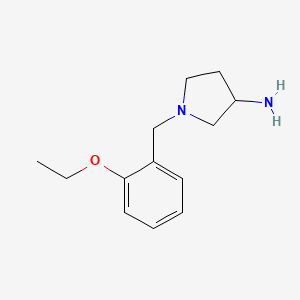
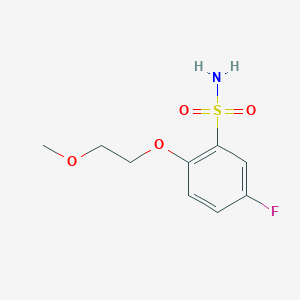
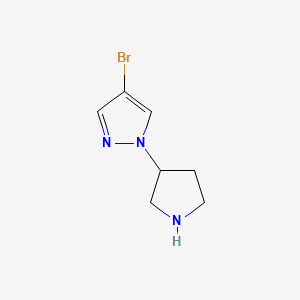
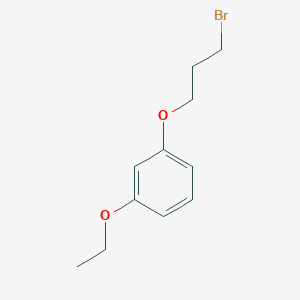
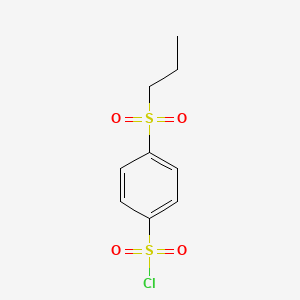
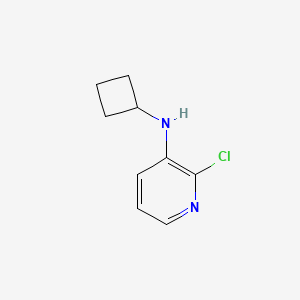
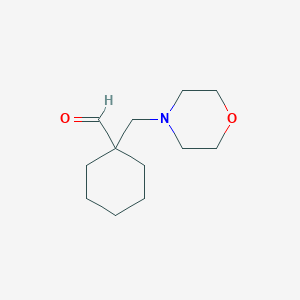
![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)

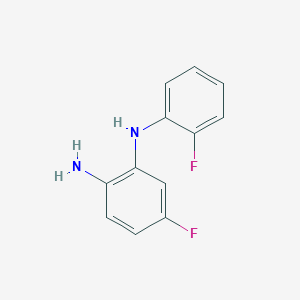

![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)
